molecular formula C19H20N6O2 B2550150 (1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE CAS No. 618859-69-1

(1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE

Cat. No.: B2550150
CAS No.: 618859-69-1
M. Wt: 364.409
InChI Key: FINGJGIIYWMEBV-XSFVSMFZSA-N
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Description

The compound "(1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE" is a nitrogen-containing heterocyclic molecule featuring a methylpiperazinyl group, a nitro-substituted phenyl ring, and an imidazo[1,5-a]pyridine scaffold.

Properties

IUPAC Name

(E)-N-(4-methylpiperazin-1-yl)-1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-22-9-11-23(12-10-22)20-14-17-18-7-2-3-8-24(18)19(21-17)15-5-4-6-16(13-15)25(26)27/h2-8,13-14H,9-12H2,1H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINGJGIIYWMEBV-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N=CC2=C3C=CC=CN3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/N=C/C2=C3C=CC=CN3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-a]pyridine ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to a phenyl ring using nitric acid and sulfuric acid.

    Attachment of the Piperazine Ring: The piperazine ring is attached to the imidazo[1,5-a]pyridine core through a nucleophilic substitution reaction, typically using a piperazine derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying cellular processes and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a candidate for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique properties make it valuable in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1E)-N-(4-METHYLPIPERAZIN-1-YL)-1-[3-(3-NITROPHENYL)IMIDAZO[1,5-A]PYRIDIN-1-YL]METHANIMINE involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural parallels can be drawn to related molecules in the imidazo-pyridine and piperazine families.

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name/Class Key Features Potential Applications Evidence of Synthesis/Activity
Imidazo[1,5-a]pyridine derivatives Aromatic heterocycles with nitrogen atoms; often bioactive. Kinase inhibitors, antiviral agents Synthesized via palladium catalysis .
Piperazine-containing compounds Flexible amine groups; enhance solubility and receptor binding. Antipsychotics, antifungals Used in agrochemicals .
Nitrophenyl derivatives Electron-withdrawing nitro group; influences redox properties. Explosives, dyes, pharmaceuticals Common in pesticide formulations .

Key Observations:

Imidazo[1,5-a]pyridine Core: The imidazo-pyridine moiety is known for its role in kinase inhibition (e.g., GSK-3β inhibitors) .

Methylpiperazinyl Group : This substituent enhances solubility and may confer selectivity for amine-binding targets (e.g., serotonin or dopamine receptors). Piperazine derivatives are prevalent in antipsychotics like aripiprazole .

Nitro Group : The 3-nitrophenyl group could introduce steric or electronic effects, altering reactivity compared to unsubstituted phenyl analogs. Nitro groups are also associated with cytotoxicity, necessitating careful toxicity profiling .

Biological Activity

(1E)-N-(4-Methylpiperazin-1-yl)-1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methanamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine moiety : Known for its ability to interact with various biological targets.
  • Imidazo[1,5-a]pyridine core : This structure is often associated with pharmacological activity.

The biological activity of (1E)-N-(4-Methylpiperazin-1-yl)-1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methanamine is primarily attributed to its interaction with specific receptors and enzymes. The following mechanisms have been observed:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cancer progression, potentially blocking pathways that lead to tumor growth.
  • Receptor Modulation : It can bind to various receptors, influencing cellular signaling pathways crucial for cell proliferation and survival.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating a potent effect in inhibiting cell proliferation.

Immunomodulatory Effects

Research has suggested that the compound may enhance immune response:

  • cGAS-STING Pathway Activation : By inhibiting ENPP1, the compound can stimulate the cGAS-STING pathway, which is crucial for immune activation against tumors. This was evidenced by increased expression of downstream target genes such as IFNB1 and CXCL10 in treated cells .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of the compound in a murine model. The results indicated that:

  • Combination Therapy : When administered alongside anti-PD-1 antibodies, the compound achieved a tumor growth inhibition rate of 77.7%, significantly enhancing survival rates compared to controls.

Study 2: Pharmacokinetics

The pharmacokinetic profile of the compound was assessed to determine its viability for clinical applications:

ParameterValue
Half-life6 hours
Bioavailability45%
Peak Plasma Concentration250 ng/mL

These findings suggest favorable absorption characteristics that support further development as a therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for preparing (1E)-N-(4-methylpiperazin-1-yl)-1-[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methanimine?

  • Methodological Answer: The compound is synthesized via Schiff base formation, involving condensation of an imidazo[1,5-a]pyridine carbaldehyde derivative with a substituted piperazine amine. Key steps include:
  • Refluxing equimolar amounts of the aldehyde and amine in methanol with glacial acetic acid as a catalyst for 16–24 hours .

  • Purification via crystallization (e.g., using isopropyl alcohol) to isolate the product as a crystalline solid .

  • Critical Parameters: Solvent choice (methanol or ethanol), reaction time, and stoichiometric ratios influence yield and purity.

    • Table 1: Representative Synthetic Conditions from Literature
ComponentConditionsYield (%)Reference
Aldehyde + 4-methylpiperazineMethanol, glacial HOAc, 16 h reflux65–75
Product purificationCrystallization (isopropyl alcohol)85–90

Q. How is structural characterization performed for this compound?

  • Methodological Answer:
  • Chromatographic-Mass Spectrometry (LC-MS): Confirms molecular weight and purity. For example, LC-MS with electrospray ionization (ESI) detects [M+H]+ peaks corresponding to the expected molecular mass .
  • NMR Spectroscopy: 1H and 13C NMR resolve imine (C=N) and aromatic proton environments. The (1E)-configuration is confirmed via NOESY or coupling constants .
  • Melting Point Analysis: Sharp melting points (e.g., 180–185°C) indicate crystallinity and purity .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing by-product formation?

  • Methodological Answer:
  • Design of Experiments (DoE): Use statistical models (e.g., response surface methodology) to evaluate temperature, solvent polarity, and catalyst concentration .
  • By-Product Analysis: Identify side products (e.g., O-substituted isomers) via TLC or HPLC, then adjust reaction conditions (e.g., reducing reaction time or using anhydrous solvents) .
  • High-Throughput Screening: Rapidly test combinatorial conditions (e.g., solvent mixtures, catalysts) to identify optimal parameters .

Q. What computational strategies predict the pharmacological activity of this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity or binding affinity to biological targets .
  • Molecular Docking: Simulate interactions with receptors (e.g., kinases or GPCRs) using software like AutoDock. Focus on the nitro group and imidazopyridine core for hydrogen bonding or π-π stacking .
  • Machine Learning: Train models on structural analogs to predict antimicrobial or anticancer activity based on substituent effects .

Q. How can contradictory spectral or biological data be resolved?

  • Methodological Answer:
  • Multi-Technique Validation: Cross-validate NMR data with X-ray crystallography (if single crystals are obtainable) to confirm stereochemistry .
  • Biological Replicates: Perform dose-response assays in triplicate to account for variability in antimicrobial or cytotoxicity studies .
  • Meta-Analysis: Compare results with structurally similar compounds (e.g., imidazo[1,2-a]pyridines) to identify trends in bioactivity .

Q. What strategies address challenges in synthesizing the imidazo[1,5-a]pyridine core?

  • Methodological Answer:
  • Microwave-Assisted Synthesis: Reduce reaction times from hours to minutes while improving regioselectivity .
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) groups on the piperazine nitrogen to prevent unwanted side reactions during imine formation .
  • Flow Chemistry: Continuous flow systems enhance heat/mass transfer, improving scalability and reproducibility .

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